![molecular formula C19H17ClN4O2 B5322973 N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of the mitoKATP channel results in the release of mitochondrial reactive oxygen species (ROS) and the activation of downstream signaling pathways that can lead to the observed therapeutic effects of this compound (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various disease models. In cardiovascular diseases, this compound has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation (6). In neurodegenerative diseases, this compound has been shown to protect against glutamate-induced excitotoxicity, reduce oxidative stress and inflammation, and improve cognitive function (7). In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy (8).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments include its well-characterized mechanism of action, its ability to target multiple disease pathways, and its potential for use in combination therapies. However, the limitations of using this compound in lab experiments include its limited solubility and stability, its potential for off-target effects, and the need for further preclinical and clinical studies to establish its safety and efficacy.
Zukünftige Richtungen
For the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea include the development of novel formulations and delivery strategies to improve its solubility and stability, the identification of biomarkers to predict patient response, and the evaluation of its safety and efficacy in clinical trials. Additionally, the exploration of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions. Its well-characterized mechanism of action, biochemical and physiological effects, and potential for use in combination therapies make it an attractive candidate for further investigation. However, further preclinical and clinical studies are needed to establish its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the reaction of 3-chloro-2-methyl aniline with 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl isocyanate in the presence of a base. The resulting product is then treated with ammonium hydroxide to obtain this compound. The synthesis of this compound has been described in detail in the literature (1).
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, this compound has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects that can protect against ischemia-reperfusion injury (2). In neurodegenerative diseases, this compound has been shown to have neuroprotective effects that can prevent neuronal cell death (3). In cancer, this compound has been shown to have anti-tumor effects that can inhibit cancer cell proliferation and induce apoptosis (4).
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-6-11-18(24-23-12)26-15-9-7-14(8-10-15)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQIUBADPFFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

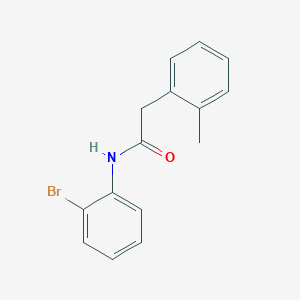
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
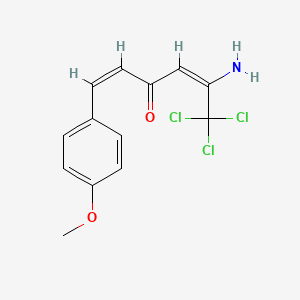
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)
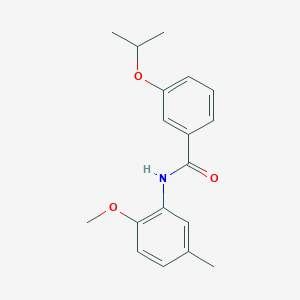
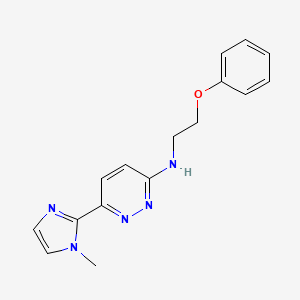
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
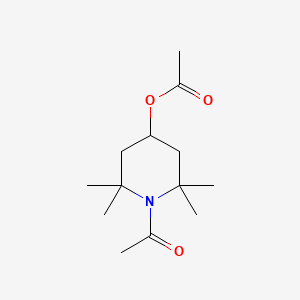
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)